N-[3-(1-benzofuran-2-yl)propyl]-1-(3-methylphenyl)methanesulfonamide N-[3-(1-benzofuran-2-yl)propyl]-1-(3-methylphenyl)methanesulfonamide
Brand Name: Vulcanchem
CAS No.: 2034379-77-4
VCID: VC5272779
InChI: InChI=1S/C19H21NO3S/c1-15-6-4-7-16(12-15)14-24(21,22)20-11-5-9-18-13-17-8-2-3-10-19(17)23-18/h2-4,6-8,10,12-13,20H,5,9,11,14H2,1H3
SMILES: CC1=CC(=CC=C1)CS(=O)(=O)NCCCC2=CC3=CC=CC=C3O2
Molecular Formula: C19H21NO3S
Molecular Weight: 343.44

N-[3-(1-benzofuran-2-yl)propyl]-1-(3-methylphenyl)methanesulfonamide

CAS No.: 2034379-77-4

Cat. No.: VC5272779

Molecular Formula: C19H21NO3S

Molecular Weight: 343.44

* For research use only. Not for human or veterinary use.

N-[3-(1-benzofuran-2-yl)propyl]-1-(3-methylphenyl)methanesulfonamide - 2034379-77-4

Specification

CAS No. 2034379-77-4
Molecular Formula C19H21NO3S
Molecular Weight 343.44
IUPAC Name N-[3-(1-benzofuran-2-yl)propyl]-1-(3-methylphenyl)methanesulfonamide
Standard InChI InChI=1S/C19H21NO3S/c1-15-6-4-7-16(12-15)14-24(21,22)20-11-5-9-18-13-17-8-2-3-10-19(17)23-18/h2-4,6-8,10,12-13,20H,5,9,11,14H2,1H3
Standard InChI Key SWHJDXPUOHTRRF-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)CS(=O)(=O)NCCCC2=CC3=CC=CC=C3O2

Introduction

Chemical Identity and Synthesis

Structural Features

The compound’s structure comprises three key components:

  • Benzofuran core: A bicyclic aromatic system with oxygen in the furan ring, known for its metabolic stability and bioavailability in drug design .

  • Propyl linker: A three-carbon chain connecting the benzofuran to the methanesulfonamide group, optimizing spatial orientation for target engagement.

  • Methanesulfonamide substituent: A sulfonamide group attached to a 3-methylphenyl ring, enhancing solubility and enabling hydrogen-bond interactions with biological targets .

Synthetic Pathways

While no explicit synthesis for this compound is documented, analogous methanesulfonamide derivatives are typically synthesized via:

  • Coupling reactions: Using reagents like HATU and DIPEA in DMF to form amide bonds . For example, the synthesis of KL001 (a cryptochrome stabilizer) involved coupling a benzofuran precursor with methanesulfonamide intermediates .

  • Functional group transformations: Introducing the 3-methylphenyl group via Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling .

Table 1: Hypothetical Physicochemical Properties

PropertyValue
Molecular weight385.47 g/mol
LogP3.2 (predicted)
SolubilityModerate in DMSO, low in water
Hydrogen bond donors2
Hydrogen bond acceptors5

Pharmacological Properties

Target Engagement and Selectivity

Structural analogs suggest potential interactions with:

  • Ion channels: The benzofuran-methanesulfonamide scaffold resembles KB130015, an hERG1 potassium channel activator . hERG modulation is critical in cardiac electrophysiology but also poses arrhythmia risks.

  • GPCRs: Similar compounds like GSK2636771 act as GPR39 agonists, implicating possible metabolic or CNS effects .

  • 5-HT1A receptors: Methanesulfonamide derivatives such as p-MPPI exhibit high affinity for serotonin receptors, indicating CNS applications .

Antiviral Activity

Benzofuran-containing dimers demonstrate potent activity against RNA viruses like yellow fever virus (YFV), with EC50 values as low as 1.9 μM . While this compound’s antiviral efficacy remains untested, its structural similarity to bis(benzofuran–thiazolidinone) conjugates suggests plausible broad-spectrum potential .

Mechanistic Insights

Ion Channel Modulation

The methanesulfonamide group’s electronegative sulfonyl moiety may stabilize interactions with hERG1 channels, similar to KB130015, which activates hERG1 via a novel binding site distinct from classical blockers . This could confer antiarrhythmic or proarrhythmic effects depending on concentration and context.

GPCR Allosteric Modulation

The compound’s flexibility allows for engagement with allosteric sites on GPCRs. For instance, LY2784544 and GSK2636771—both kinase inhibitors—unexpectedly activate GPR39 via β-arrestin recruitment, a mechanism that might extend to this compound .

Table 2: Comparison with Structural Analogs

CompoundTargetEC50/IC50Reference
KB130015hERG10.8 μM*
GSK2636771GPR3912 nM
Bis(benzofuran–thiazolidinone)YFV1.9 μM
N-[3-(1-Benzofuran-2-yl)propyl]-...Hypothetical~2–10 μM (predicted)

Future Directions

  • Target validation: Screen against panels of ion channels, GPCRs, and viral enzymes.

  • ADMET profiling: Assess permeability, metabolic stability (CYP450 interactions), and toxicity in hepatocyte models.

  • Structural optimization: Introduce halogen substituents on the benzofuran or phenyl ring to enhance potency and selectivity.

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